molecular formula C18H10ClNO2S B11216761 2H-1-Benzopyran-2-one, 3-[2-(4-chlorophenyl)-4-thiazolyl]- CAS No. 88735-52-8

2H-1-Benzopyran-2-one, 3-[2-(4-chlorophenyl)-4-thiazolyl]-

Cat. No.: B11216761
CAS No.: 88735-52-8
M. Wt: 339.8 g/mol
InChI Key: ODCBXNLMFOQBSO-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3-[2-(4-chlorophenyl)-4-thiazolyl]- is a compound that belongs to the class of coumarins. Coumarins are a group of aromatic organic chemical compounds that have a benzopyrone structure. This particular compound is characterized by the presence of a 4-chlorophenyl group and a thiazolyl group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3-[2-(4-chlorophenyl)-4-thiazolyl]- typically involves the reaction of 4-chlorophenyl acetic acid with thioamide under specific conditions to form the thiazolyl group. This intermediate is then reacted with salicylaldehyde in the presence of a base to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3-[2-(4-chlorophenyl)-4-thiazolyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-1-Benzopyran-2-one, 3-[2-(4-chlorophenyl)-4-thiazolyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3-[2-(4-chlorophenyl)-4-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the 4-chlorophenyl and thiazolyl groups in 2H-1-Benzopyran-2-one, 3-[2-(4-chlorophenyl)-4-thiazolyl]- makes it unique compared to other coumarins. These functional groups contribute to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

88735-52-8

Molecular Formula

C18H10ClNO2S

Molecular Weight

339.8 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]chromen-2-one

InChI

InChI=1S/C18H10ClNO2S/c19-13-7-5-11(6-8-13)17-20-15(10-23-17)14-9-12-3-1-2-4-16(12)22-18(14)21/h1-10H

InChI Key

ODCBXNLMFOQBSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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